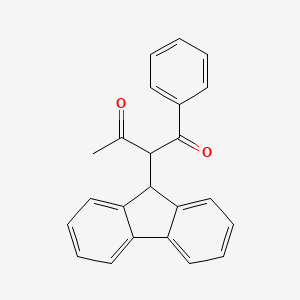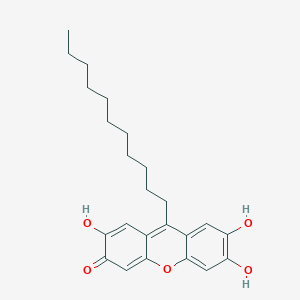
2,6,7-Trihydroxy-9-undecyl-3H-xanthen-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6,7-Trihydroxy-9-undecyl-3H-xanthen-3-one is a chemical compound belonging to the xanthone family. Xanthones are known for their diverse biological activities and are found in various natural sources. This particular compound is characterized by its unique structure, which includes three hydroxyl groups and an undecyl chain attached to the xanthone core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,7-Trihydroxy-9-undecyl-3H-xanthen-3-one typically involves the condensation of appropriate phenolic precursors under acidic conditions. One common method includes the use of salicylic acid derivatives and phthalic anhydride in the presence of a dehydrating agent such as acetic anhydride. The reaction is usually carried out at elevated temperatures to facilitate the formation of the xanthone core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,6,7-Trihydroxy-9-undecyl-3H-xanthen-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The xanthone core can be reduced to form dihydroxanthones.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydroxanthones.
Substitution: Formation of halogenated or alkylated xanthones.
Applications De Recherche Scientifique
2,6,7-Trihydroxy-9-undecyl-3H-xanthen-3-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex xanthone derivatives.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential use in cancer therapy due to its cytotoxic effects on cancer cells.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 2,6,7-Trihydroxy-9-undecyl-3H-xanthen-3-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, thereby reducing oxidative stress.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes.
Cytotoxic Activity: Induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6,7-Trihydroxy-9-phenyl-3H-xanthen-3-one
- 2,6,7-Trihydroxy-9-(2-hydroxyphenyl)-3H-xanthen-3-one
- 9-Phenyl-2,3,7-trihydroxy-6-fluorone
Uniqueness
2,6,7-Trihydroxy-9-undecyl-3H-xanthen-3-one is unique due to its undecyl chain, which imparts distinct physicochemical properties compared to other xanthone derivatives. This structural variation can influence its solubility, reactivity, and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
114290-34-5 |
|---|---|
Formule moléculaire |
C24H30O5 |
Poids moléculaire |
398.5 g/mol |
Nom IUPAC |
2,6,7-trihydroxy-9-undecylxanthen-3-one |
InChI |
InChI=1S/C24H30O5/c1-2-3-4-5-6-7-8-9-10-11-16-17-12-19(25)21(27)14-23(17)29-24-15-22(28)20(26)13-18(16)24/h12-15,25-27H,2-11H2,1H3 |
Clé InChI |
PJSABCZEWAKDDT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC1=C2C=C(C(=O)C=C2OC3=CC(=C(C=C31)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


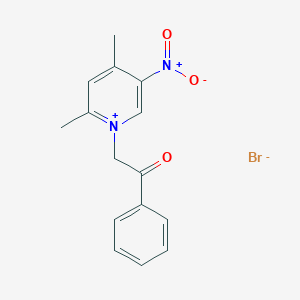


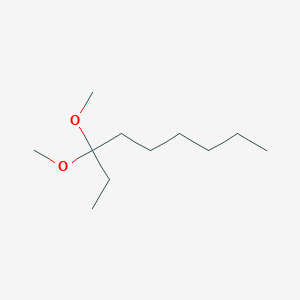
![1-(2,2,2-Trifluoroethyl)-1,4-diazabicyclo[2.2.2]octan-1-ium chloride](/img/structure/B14291200.png)

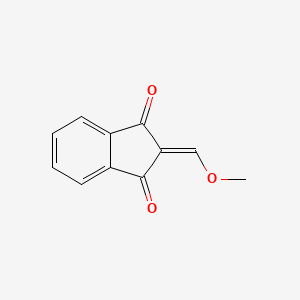

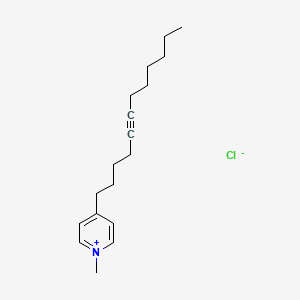


![2-Methyl-6,10b-dihydro-5H-[1,3]thiazolo[2,3-a]isoquinolin-3(2H)-one](/img/structure/B14291232.png)

